2-Methyl-N-phenylalanine is an amino acid derivative that combines a methyl group and a phenyl group with the basic structure of alanine. This compound is a significant building block in various biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry.
2-Methyl-N-phenylalanine can be derived from natural sources or synthesized through various chemical methods. It is related to phenylalanine, an essential amino acid that must be ingested by humans as it cannot be synthesized de novo. Phenylalanine itself is found in high concentrations in protein-rich foods such as meat, fish, eggs, dairy products, nuts, and soy products.
This compound falls under the category of non-proteinogenic amino acids. Non-proteinogenic amino acids are those not incorporated into proteins during translation but can play crucial roles in metabolic pathways or serve as precursors for bioactive compounds.
The synthesis of 2-methyl-N-phenylalanine can occur through several methods, including:
The choice of method often depends on the desired purity and yield of the final product. Enzymatic methods tend to be more environmentally friendly and can provide higher enantiomeric purity compared to chemical synthesis routes.
The molecular formula of 2-methyl-N-phenylalanine is . The structure consists of a central carbon atom bonded to:
This configuration contributes to its unique properties and reactivity.
The compound's molecular weight is approximately 179.22 g/mol, and it features a chiral center, which means it can exist in two enantiomeric forms (D and L configurations).
2-Methyl-N-phenylalanine participates in various chemical reactions typical for amino acids, including:
The reactivity of 2-methyl-N-phenylalanine is influenced by its functional groups, making it suitable for various organic transformations commonly employed in synthetic organic chemistry.
The mechanism through which 2-methyl-N-phenylalanine exerts its effects largely depends on its role within biological systems or synthetic pathways:
Research indicates that N-alkylated amino acids like 2-methyl-N-phenylalanine can exhibit unique biological activities due to their altered steric and electronic properties compared to their non-substituted counterparts .
Relevant data suggest that variations in the synthesis method can impact both yield and purity significantly .
Corynebacterium glutamicum has been successfully engineered for de novo biosynthesis of N-methylphenylalanine (NMePhe), a structural analog of 2-methyl-N-phenylalanine. The production chassis utilized was strain C1, modified to accumulate the key precursor phenylpyruvate through targeted genetic interventions [7]. The engineered pathway features heterologous expression of a tailored *Pseudomonas putida DpkA reductase variant (DpkAP262A,M141L), which catalyzes the reductive methylamination of phenylpyruvate using monomethylamine (MMA) as the methyl donor. Under optimized conditions in glucose-based minimal medium, this system achieved a NMePhe titer of 0.73 ± 0.05 g/L, with a volumetric productivity of 0.01 g/L/h and a yield of 0.052 g/g glucose [7]. The intracellular phenylpyruvate pool was amplified by blocking competing pathways (detailed in Section 1.4), enabling efficient precursor channeling toward N-methylated product formation.
Table 1: Performance of Engineered C. glutamicum for NMePhe Production
Carbon Source | Strain Modifications | NMePhe Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) |
---|---|---|---|---|
Glucose | ΔtrpEG ΔilvE ΔaroT + DpkAP262A,M141L | 0.73 ± 0.05 | 0.052 | 0.01 |
Xylose | + xylAX.c. xylB + DpkAP262A,M141L | 0.60 ± 0.04 | 0.05 | 0.008 |
The core reaction enabling microbial NMePhe synthesis is the NADPH-dependent reductive methylamination of phenylpyruvate, catalyzed by engineered variants of Pseudomonas putida DpkA reductase. Wild-type DpkA natively converts Δ¹-piperideine-2-carboxylate to L-pipecolic acid in lysine catabolism but exhibits only secondary activity toward 2-oxoacids [7] [8]. Rational mutagenesis identified two critical substitutions (P262A and M141L) that dramatically shifted substrate specificity toward phenylpyruvate. Biochemical characterization revealed the double mutant DpkAP262A,M141L achieves a catalytic efficiency (kcat/Km) of 4.3 × 10³ M⁻¹s⁻¹ for phenylpyruvate – comparable to its efficiency with pyruvate (5.1 × 10³ M⁻¹s⁻¹) and representing a 15-fold enhancement over wild-type activity for the aromatic substrate [7]. This engineered enzyme utilizes monomethylamine (MMA) as the amine donor, generating the imine intermediate that undergoes NADPH-dependent reduction to form NMePhe with strict stereoselectivity.
Table 2: Catalytic Parameters of DpkA Variants for Phenylpyruvate
Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Specificity vs. Wild-type |
---|---|---|---|---|
Wild-type DpkA | 8.2 ± 0.9 | 0.17 ± 0.01 | 20.7 ± 2.5 | 1x |
DpkAM141L | 3.5 ± 0.4 | 0.85 ± 0.03 | 243 ± 28 | 12x |
DpkAP262A,M141L | 1.7 ± 0.2 | 7.3 ± 0.2 | 4294 ± 505 | 207x |
Sustainable NMePhe production requires flexible carbon source utilization. Engineered C. glutamicum achieves comparable yields with both glucose (0.052 g/g) and xylose (0.05 g/g) [7]. Glucose assimilation employs native glycolysis to generate phosphoenolpyruvate (PEP) and pyruvate – precursors feeding the shikimate pathway toward phenylpyruvate synthesis. For xylose valorization, strain C1* was equipped with the xylA gene (encoding xylose isomerase) from Xanthomonas campestris and the endogenous xylB (xylulokinase), enabling efficient pentose phosphate pathway entry. Xylose-grown cultures attained a NMePhe titer of 0.6 ± 0.04 g/L, demonstrating negligible yield penalty versus glucose despite reduced volumetric productivity (0.008 g/L/h) [7]. This carbon flexibility is industrially significant, enabling use of lignocellulosic hydrolysates containing mixed sugars without costly separation. Notably, nitrogen limitation (achieved by reducing (NH₄)₂SO₄ and urea concentrations) enhanced precursor flux toward phenylpyruvate by alleviating feedback inhibition in aromatic amino acid biosynthesis.
Precursor flux amplification in C. glutamicum required targeted knockout of competing pathways. Critical modifications included:
This triple-deletion strain accumulated phenylpyruvate to millimolar concentrations, creating an efficient substrate pool for DpkAP262A,M141L-catalyzed methylamination. The deletions also prevented regulatory cross-talk, as phenylalanine and tryptophan are known inhibitors of early shikimate pathway enzymes (e.g., DAHP synthase). Additional metabolic constraints were imposed by using nitrogen-limited minimal medium (50-90% reduction in (NH₄)₂SO₄ and urea), minimizing ammonium-dependent aminotransferase reactions that would deplete phenylpyruvate [7].
The DpkA-catalyzed reductive methylamination consumes one equivalent of NADPH per molecule of NMePhe synthesized [7]. Sustained co-factor regeneration was achieved through multiple engineering strategies:
These adaptations maintained a high NADPH/NADP⁺ ratio (>4:1) throughout fermentation, preventing co-factor limitation. Further enhancement could involve expression of soluble transhydrogenases or NAD⁺ kinase mutants to increase NADPH synthesis capacity.
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